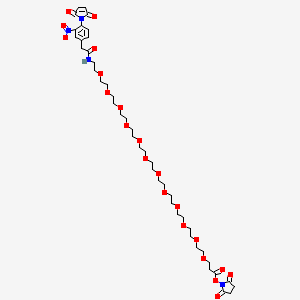
Mal-NO2-Ph-PEG12-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-NO2-Ph-PEG12-NHS is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group and a nitrophenyl group to a PEG chain, which is then linked to an N-hydroxysuccinimide (NHS) ester. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as column chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Mal-NO2-Ph-PEG12-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds.
Conditions: Mild temperatures (room temperature to 37°C), anhydrous solvents, and neutral to slightly basic pH (7-8).
Major Products
The major products formed from these reactions are amide and thioether bonds, which are crucial for the formation of stable PROTAC molecules .
Aplicaciones Científicas De Investigación
Mal-NO2-Ph-PEG12-NHS is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the development of novel drug delivery systems .
Mecanismo De Acción
Mal-NO2-Ph-PEG12-NHS functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The maleimide group reacts with thiol groups on the target protein, while the NHS ester reacts with primary amines on the E3 ligase .
Comparación Con Compuestos Similares
Similar Compounds
Maleimide-PEG-NHS: Another PEG-based linker with similar functional groups.
SM(PEG)n Crosslinkers: Heterobifunctional crosslinkers with NHS ester and maleimide groups
Uniqueness
Mal-NO2-Ph-PEG12-NHS is unique due to its specific design for PROTAC applications, providing a balance of stability, reactivity, and solubility that is optimized for selective protein degradation .
Propiedades
Fórmula molecular |
C43H64N4O21 |
|---|---|
Peso molecular |
973.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[4-(2,5-dioxopyrrol-1-yl)-3-nitrophenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48) |
Clave InChI |
XJAJLTDNLXBATM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




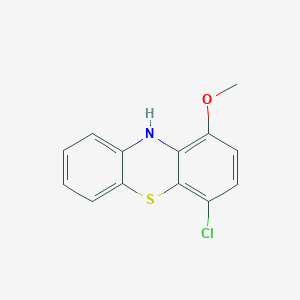


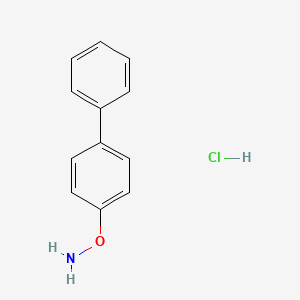

![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
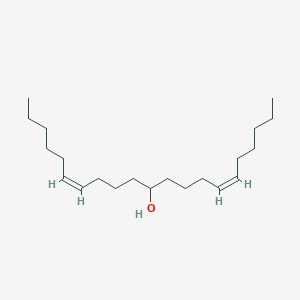


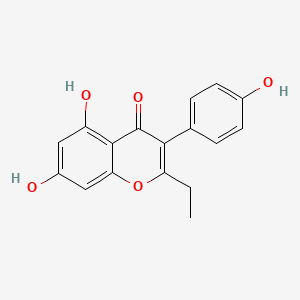
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

